methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate
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Overview
Description
methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate is a complex organic compound that features a biphenyl group, a piperazine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate typically involves multiple steps:
Formation of the Biphenyl-4-ylcarbonyl Intermediate: This step involves the coupling of biphenyl with a carbonyl source, often using a Suzuki-Miyaura coupling reaction.
Amidation Reaction: The biphenyl-4-ylcarbonyl intermediate is then reacted with an amine to form the amide bond.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Esterification: Finally, the benzoate ester is formed through an esterification reaction with methanol.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products include N-oxides and hydroxylated derivatives.
Reduction: Alcohol derivatives are the major products.
Substitution: Halogenated derivatives are commonly formed.
Scientific Research Applications
methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in oncology and neurology.
Materials Science: The compound is explored for its use in organic electronics and as a building block for polymers.
Biological Research: It is used as a probe to study protein-ligand interactions and cellular pathways.
Mechanism of Action
The mechanism of action of methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways such as the tyrosine kinase signaling pathway, which is crucial in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in cancer therapy.
Gefitinib: Another tyrosine kinase inhibitor with applications in non-small cell lung cancer.
Uniqueness
methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate is unique due to its specific structural features, which confer distinct binding properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C26H27N3O3 |
---|---|
Molecular Weight |
429.5g/mol |
IUPAC Name |
methyl 4-(4-methylpiperazin-1-yl)-3-[(4-phenylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C26H27N3O3/c1-28-14-16-29(17-15-28)24-13-12-22(26(31)32-2)18-23(24)27-25(30)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-13,18H,14-17H2,1-2H3,(H,27,30) |
InChI Key |
KSSKCUHLYVQVHO-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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